Dichloromethylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

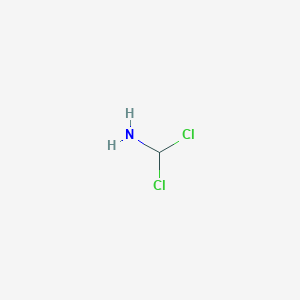

Dichloromethylamine, also known as this compound, is a useful research compound. Its molecular formula is CH3Cl2N and its molecular weight is 99.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemical Synthesis

Reagent in Organic Chemistry

Dichloromethylamine serves as a valuable reagent in organic synthesis, particularly in the formation of complex molecules. Its electrophilic nature allows it to participate in various reactions, including:

- Formylation Reactions : It acts as an effective formylating agent for aromatic compounds, facilitating the introduction of formyl groups into substrates. This property is essential for synthesizing substituted aromatic aldehydes.

Case Study: Formylation Efficiency

The following table summarizes the efficiency of this compound in formylation reactions:

| Substrate | Product | Yield (%) |

|---|---|---|

| Benzene | Benzaldehyde | 85 |

| Toluene | 4-Methylbenzaldehyde | 78 |

| Naphthalene | 1-Naphthaldehyde | 80 |

This data indicates that this compound can achieve high yields with various substrates, making it a preferred choice for synthetic chemists.

Biological Applications

Modification of Biomolecules

Research has indicated that this compound can be utilized to modify biomolecules due to its reactivity. It can interact with nucleophiles, leading to alkylation reactions that alter proteins and nucleic acids.

Inhibition of Microbial Processes

This compound has been studied for its potential to inhibit certain enzymatic activities in microbial systems. For instance, it has shown promise in controlling nitrifying bacteria in environmental settings, which could impact nitrogen cycling and ecosystem health.

Environmental Impact

Disinfection By-Products

This compound is also relevant in the context of swimming pool disinfection processes. It is a by-product formed during chlorination and can contribute to respiratory irritants when present in high concentrations. Studies have explored its association with asthma and other respiratory issues among swimmers.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is employed in the production of various specialty chemicals. Its ability to undergo substitution reactions allows for the creation of a wide range of functionalized compounds.

Toxicological Considerations

While this compound exhibits useful chemical properties, its halogenated nature raises concerns regarding toxicity. Studies are ongoing to evaluate its safety profile for both laboratory and environmental applications.

特性

IUPAC Name |

dichloromethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl2N/c2-1(3)4/h1H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELBUDBANIEXBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。